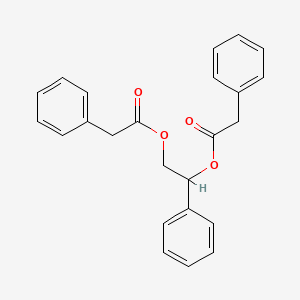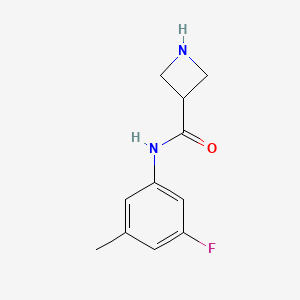
Demethyl Arbidol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethyl Arbidol is a derivative of Arbidol, a broad-spectrum antiviral compound. Arbidol is known for its efficacy against various respiratory viral infections, including influenza and coronaviruses. This compound retains many of the antiviral properties of its parent compound but with slight modifications that may enhance its bioavailability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Arbidol involves several key steps:
Hydroxylation Reaction: Starting with 3-iodo-4-nitrophenol, acetyl chloride is used to perform hydroxylation.
Substitution Reaction: The hydroxylated compound reacts with ethyl acetoacetate under alkaline conditions.
Reduction-Condensation: The resulting compound undergoes reduction and condensation in the presence of acetic acid and iron powder to form an indole ring.
N-Methylation: Dimethyl sulfate is used to methylate the indole ring.
Di-Bromination: Bromine in carbon tetrachloride is used for di-bromination.
Reaction with Thiophenol: The brominated compound reacts with thiophenol under alkaline conditions.
Final Steps: The compound is treated with aqueous dimethylamine and formaldehyde, followed by acidification to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
Demethyl Arbidol undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
Wissenschaftliche Forschungsanwendungen
Demethyl Arbidol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
Demethyl Arbidol exerts its antiviral effects by interacting with viral proteins and host cell membranes. It inhibits viral entry into host cells by blocking the fusion of the viral envelope with the host cell membrane. This action is mediated through interactions with aromatic amino acids in viral proteins and the phospholipid bilayer of the host cell membrane . Additionally, this compound may interfere with viral replication and assembly, further inhibiting the spread of the virus within the host .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arbidol: The parent compound, known for its broad-spectrum antiviral activity.
Oseltamivir: Another antiviral used for treating influenza, but with a different mechanism of action.
Favipiravir: An antiviral that inhibits viral RNA polymerase, used for treating influenza and other viral infections.
Uniqueness
Demethyl Arbidol stands out due to its dual mechanism of action, targeting both viral entry and replication. This dual action enhances its efficacy against a broader range of viruses compared to other antivirals that typically target a single stage of the viral life cycle .
Eigenschaften
Molekularformel |
C21H23BrN2O3S |
|---|---|
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-hydroxy-1-methyl-4-(methylaminomethyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)19-17(12-28-13-8-6-5-7-9-13)24(3)16-10-15(22)20(25)14(11-23-2)18(16)19/h5-10,23,25H,4,11-12H2,1-3H3 |
InChI-Schlüssel |
JIQJHSYZKOCTIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CNC)O)Br)C)CSC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)






![3-Pyridinecarboxamide, 2,6-dichloro-N-[[(3,5-dichlorophenyl)amino]carbonyl]-4-methyl-](/img/structure/B12071441.png)

![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)
![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)

